1-ethyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Structural Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine system consists of a bicyclic framework featuring two fused pyridine rings with nitrogen atoms at the 1- and 8-positions. This arrangement creates a planar, electron-deficient structure that facilitates diverse non-covalent interactions, including hydrogen bonding and π-π stacking. The electron-withdrawing nature of the nitrogen atoms enhances the reactivity of adjacent carbon centers, enabling regioselective functionalization. For instance, substitution at the 3-position (as seen in the target compound) is often leveraged to introduce carboxamide groups, which improve solubility and binding affinity.
The rigidity of the 1,8-naphthyridine core also promotes conformational stability in drug-receptor complexes. Crystallographic studies of related derivatives, such as 2-(pyridin-2-yl)-1,8-naphthyridine, reveal minimal deviation from planarity (dihedral angles <7.5° between aromatic rings), ensuring optimal alignment with biological targets. Additionally, the nitrogen atoms serve as coordination sites in metal complexes, broadening applications in catalysis and materials science.
Table 1: Key Structural Features of 1,8-Naphthyridine Derivatives
| Feature | Impact on Properties | Example in Target Compound |
|---|---|---|
| Bicyclic aromaticity | Enhances thermal stability and π interactions | 1,8-naphthyridine core |
| Nitrogen positioning | Facilitates hydrogen bonding | Carboxamide group at C3 |
| Substitution at C3 | Modulates electronic and steric effects | Ethyl and 2-ethylphenyl substituents |
Historical Development of Naphthyridine-Based Carboxamides
The medicinal potential of 1,8-naphthyridines was first recognized with the discovery of nalidixic acid in 1962, a quinolone antibiotic derived from 1,8-naphthyridine-3-carboxylic acid. This breakthrough spurred interest in carboxamide derivatives, as replacing the carboxylic acid group with a carboxamide mitigated metabolic instability while retaining antibacterial activity. Early synthetic efforts focused on cyclo-condensation reactions between substituted pyridines and ethoxy-methylenemalonate esters, yielding 1,8-naphthyridine-3-carboxylates that were subsequently amidated with aryl amines.
In the 1970s, researchers explored antihypertensive applications by introducing piperazino groups at the 2- and 4-positions of the naphthyridine ring. These modifications demonstrated the scaffold’s adaptability to diverse therapeutic areas. The target compound, 1-ethyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, represents a modern iteration of these efforts, incorporating ethyl and aryl substituents to optimize pharmacokinetic properties.
Recent advancements in synthetic methodology, such as microwave-assisted reactions and transition-metal catalysis, have streamlined the production of complex carboxamides. For example, the title compound is synthesized via a multi-step sequence involving:
- Cyclocondensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate.
- Hydrolysis of the resulting ester to the carboxylic acid.
- Coupling with 2-ethylaniline using carbodiimide reagents.
This historical trajectory underscores the 1,8-naphthyridine scaffold’s enduring relevance in addressing unmet medical needs through rational drug design.
Key Milestones in Naphthyridine Carboxamide Development
Properties
IUPAC Name |
1-ethyl-N-(2-ethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-13-8-5-6-10-16(13)21-18(23)15-12-14-9-7-11-20-17(14)22(4-2)19(15)24/h5-12H,3-4H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQHCOGTEXBNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonicotinic acid with ethyl 2-bromoacetate under basic conditions to form an intermediate ester. This intermediate is then subjected to cyclization and subsequent amidation reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
1-ethyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The 1,8-naphthyridine-3-carboxamide scaffold allows for extensive modifications at three key positions:
N1-Alkylation : Influences lipophilicity and metabolic stability.
Carboxamide Substituent : Dictates target selectivity (e.g., receptor subtypes).
Core Functional Groups (e.g., hydroxy, oxo) : Modulate hydrogen-bonding interactions.
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Research Findings and SAR Insights
- N1-Alkylation : Longer alkyl chains (e.g., 5-chloropentyl in FG160a) enhance receptor binding but increase metabolic instability. The ethyl group in the target compound balances simplicity and moderate lipophilicity .
- Carboxamide Substituents : Bulky groups (e.g., 4-methylcyclohexyl in LV50) improve target selectivity, while aromatic substituents (e.g., 2-ethylphenyl) may favor π-π stacking in enzyme pockets .
- Functional Groups : Hydroxy or sulfonyl moieties (e.g., in 6u, ) are critical for enzymatic inhibition but absent in the target compound, limiting its utility in antiviral contexts .
Biological Activity
Chemical Structure and Properties
The molecular formula for 1-ethyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is with a molecular weight of approximately 296.37 g/mol. The structural features include a naphthyridine core with an ethyl group and a phenyl substitution that contribute to its biological properties.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Properties
Naphthyridine derivatives have also been investigated for their anticancer properties. A study conducted on human cancer cell lines indicated that this compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacteria and cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics such as vancomycin.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups receiving no treatment. Histopathological analysis indicated increased apoptosis in tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
